molecular formula C12H16O3 B1457812 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one CAS No. 7537-14-6

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one

Cat. No.: B1457812
CAS No.: 7537-14-6
M. Wt: 208.25 g/mol
InChI Key: JWRKRPKCBXPHPO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of α-methyldopa, an antihypertensive agent and amino acid analogue. This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a propan-2-one moiety.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. As a derivative of α-methyldopa, it may exert its effects by inhibiting enzymes involved in the biosynthesis of neurotransmitters, leading to a decrease in blood pressure. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds:

Biological Activity

1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, commonly referred to as a derivative of α-methyldopa, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structural features, including two methoxy groups and a methyl group on a phenyl ring, contributing to its diverse biological interactions.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids or alcohols, depending on the conditions applied. The methoxy groups are particularly reactive, allowing for nucleophilic substitutions that can modify the compound's biological properties.

The mechanism of action primarily involves the inhibition of enzymes associated with neurotransmitter biosynthesis, potentially leading to effects such as decreased blood pressure. This interaction suggests a role in modulating neurological pathways, which may have implications for treating conditions like hypertension.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin synthesis; thus, its inhibition can lead to depigmentation effects. Studies have demonstrated that derivatives similar to this compound can inhibit tyrosinase activity significantly. For instance, a related compound was found to be 200 times more potent than kojic acid in inhibiting mushroom tyrosinase activity . This suggests potential applications in cosmetic formulations aimed at skin lightening.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its therapeutic potential . The exact mechanisms remain under study but may involve apoptosis induction and modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
Nesterov et al. (2011)Tyrosinase InhibitionDemonstrated that related compounds significantly inhibit tyrosinase activity and reduce melanin synthesis in human skin cells .
MDPI Review (2020)Antioxidant and Anticancer ActivityFound that derivatives exhibited enhanced antioxidant activity compared to ascorbic acid and showed cytotoxicity against glioblastoma and breast cancer cell lines .
BenchChem Analysis (2024)Mechanism of ActionDiscussed the interaction with neurotransmitter biosynthesis pathways and potential blood pressure modulation.

Properties

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKRPKCBXPHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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